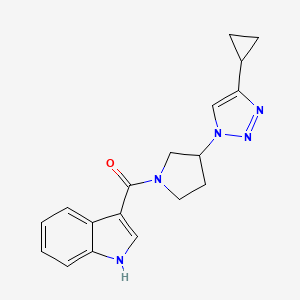

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-18(15-9-19-16-4-2-1-3-14(15)16)22-8-7-13(10-22)23-11-17(20-21-23)12-5-6-12/h1-4,9,11-13,19H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVYDXXVQYICPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Reaction Scheme :

- 3-Azidopyrrolidine Synthesis :

- Pyrrolidine is treated with sodium azide and a halogenating agent (e.g., NBS) to introduce the azide group.

- Conditions: DMF, 0°C → RT, 12 h.

- Cycloaddition with Cyclopropylacetylene :

Regioselectivity :

The reaction exclusively forms the 1,4-disubstituted triazole due to copper’s templating effect.

Alternative Routes for Intermediate A

Thermal Cycloaddition :

- Azide and alkyne react without copper at elevated temperatures (80–100°C).

- Drawback: Lower regioselectivity (1,4:1,5 = 3:1) and longer reaction times (24–48 h).

Synthesis of Intermediate B: 1H-Indole-3-Carbonyl Chloride

Indole Functionalization

Step 1: Carboxylic Acid Formation :

- 1H-Indole-3-carboxylic acid is synthesized via:

- Friedel-Crafts Acylation: Indole reacts with oxalyl chloride in the presence of AlCl₃.

- Conditions: DCM, 0°C, 2 h.

Step 2: Acid Chloride Formation :

- The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride.

- Conditions: Reflux in anhydrous DCM, 4 h.

- Yield: >90%.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Reaction Conditions :

- Base : Triethylamine (TEA) or DMAP.

- Solvent : Anhydrous THF or DCM.

- Stoichiometry : 1:1 molar ratio of Intermediate A and B.

- Temperature : 0°C → RT, 6–8 h.

Mechanism :

- Deprotonation of pyrrolidine’s secondary amine by TEA.

- Nucleophilic attack on the carbonyl carbon of the acid chloride.

- Elimination of Cl⁻, forming the amide bond.

Yield Optimization :

- Catalyst Screening: DMAP increases reaction rate by stabilizing the tetrahedral intermediate.

- Solvent Effects: THF provides higher polarity for better solubility of intermediates.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Purification Strategies

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient) for lab-scale.

- Crystallization : Industrial-scale recrystallization from ethanol/water (7:3) achieves >99% purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H) | Triazole H |

| δ 7.65–7.10 (m, 4H) | Indole aromatic H | |

| δ 4.30–3.80 (m, 4H) | Pyrrolidine H | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 170.2 | Methanone C=O |

| δ 144.5 | Triazole C | |

| HRMS | m/z 363.1582 [M+H]⁺ | Calculated: 363.1585 |

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water 65:35, 1 mL/min).

- Melting Point : 142–144°C (uncorrected).

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Indole Stability Under Acidic Conditions

- Protection Strategies :

- N1 Protection: Boc-group prevents protonation during acyl chloride coupling.

- Deprotection: TFA/DCM (1:4) post-coupling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions can be performed on the triazole ring.

Substitution: Nucleophilic substitution reactions are possible at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Nucleophiles: Halides, amines, and thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives.

Scientific Research Applications

Structural Overview

This compound integrates three significant moieties:

- Triazole : Known for its stability and biological activity.

- Pyrrolidine : Commonly utilized in the synthesis of pharmaceuticals.

- Indole : Widely studied for its roles in medicinal chemistry.

The combination of these structural elements provides a versatile scaffold for developing new bioactive compounds.

Antimicrobial Activity

Compounds featuring triazole rings are also recognized for their antimicrobial properties. The presence of the pyrrolidine and indole moieties may enhance these effects, making this compound a candidate for further investigation in the development of new antimicrobial agents.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various triazole derivatives demonstrated that modifications to the pyrrolidine ring could significantly influence biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structures and purity levels.

Case Study 2: Bioassays

In another investigation, a series of triazole-containing compounds were evaluated for their anticancer properties against multiple cell lines. Results indicated that specific substitutions on the triazole or pyrrolidine rings could lead to enhanced potency and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, while the indole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Methanone Cores

Compound A: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a)

- Structure: Features a pyrazole-indole core linked to a pyridine methanone group.

- Synthesis : Derived from chalcone precursors and nicotinic acid hydrazide under reflux with glacial acetic acid .

- Key Differences : Unlike the target compound, Compound A lacks the triazole-pyrrolidine unit, instead incorporating a dihydropyrazole ring. This reduces conformational rigidity and may limit interactions with hydrophobic binding pockets.

Compound B : 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine (3i)

- Structure : Combines indole with a thiazole-pyrrolopyridine system.

- Synthesis: Involves potassium hydroxide-mediated cyclization in ethanol under reflux .

Functional Group and Spectral Comparisons

Triazole vs. Thiazole :

- IR spectra of similar triazole derivatives show C=N stretches near 1538 cm⁻¹, while C=O stretches (methanone) appear at ~1720 cm⁻¹ .

- Thiazole (Compound B) : Sulfur-containing thiazole rings display distinct UV-Vis absorption due to n→π* transitions. IR bands for C=S/C–N bonds occur near 640–700 cm⁻¹ .

Indole Proton Shifts :

- In Compound A, the indole NH proton resonates at δ ~11.5 ppm in ¹H-NMR, while aromatic protons appear at δ 6.9–7.8 ppm . Similar shifts are expected for the target compound, though the triazole-pyrrolidine substituent may deshield adjacent protons, altering δ values by ~0.2–0.5 ppm .

Physicochemical and Analytical Data

Notes:

- The target compound’s higher nitrogen content (20.27%) compared to Compound A (14.81%) reflects the triazole group’s contribution, which may improve solubility in polar solvents.

Biological Activity

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The structure of the compound features:

- A triazole ring which is known for its diverse biological activities.

- A pyrrolidine moiety that contributes to the compound's pharmacokinetic properties.

- An indole group , often associated with various biological activities including anticancer effects.

The biological activity of this compound can be attributed to several key mechanisms:

1. Inhibition of Enzymatic Activity

Research indicates that compounds with triazole and indole functionalities can inhibit specific enzymes involved in cancer proliferation. For instance, similar compounds have been shown to act as CDK1 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .

2. Interaction with Cellular Pathways

The compound may interact with various signaling pathways. The presence of the indole moiety suggests potential interactions with serotonin receptors, which could influence mood regulation and neuroprotection.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | CDK1 inhibition | |

| Neuroprotective | Potential interaction with serotonin receptors |

Case Studies

Case Study 1: Anticancer Activity

In a study examining a series of indole derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects against various human tumor cell lines. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through the inhibition of survivin phosphorylation .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of triazole-containing compounds. It was reported that these compounds could enhance neuronal survival in models of neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the triazole and indole moieties can significantly influence potency and selectivity against various biological targets .

Q & A

Basic: What are the key synthetic steps for synthesizing this compound, and how are intermediates characterized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the triazole-pyrrolidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the cyclopropyl-triazole moiety . Subsequent coupling of the indole-3-yl methanone group is achieved through acylation reactions using activated carbonyl reagents (e.g., acid chlorides) under basic conditions (e.g., triethylamine) . Intermediate characterization relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm regioselectivity of triazole formation and substitution patterns .

- Mass Spectrometry (MS) : For molecular weight validation .

- Thin-Layer Chromatography (TLC) : To monitor reaction progress and purity .

Basic: Which spectroscopic methods are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Resolves proton environments (e.g., indole NH, pyrrolidine protons) and carbon backbone connectivity. For example, the cyclopropyl group shows distinct upfield shifts (~0.5–1.5 ppm for protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., molecular ion peak matching calculated mass ± 0.001 Da) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and triazole C=N vibrations (~1500 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Temperature Control : Lower temperatures (0–5°C) during acylation reduce side reactions (e.g., over-substitution) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .

- Catalyst Loading : For CuAAC, 5–10 mol% Cu(I) ensures high triazole regioselectivity (1,4-disubstituted product) .

Note : Discrepancies in yields (e.g., 50% vs. 75%) across studies may arise from purification methods (e.g., column chromatography vs. recrystallization) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Replicate Assays : Use standardized protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize variability .

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate target engagement .

- Molecular Docking : Validate binding hypotheses by comparing computational models (e.g., AutoDock Vina) with experimental IC₅₀ values .

Advanced: How do structural features influence reactivity and target interactions?

Answer:

- Triazole-Pyrrolidine Core : The rigid triazole ring enhances metabolic stability, while the pyrrolidine nitrogen facilitates hydrogen bonding with enzymatic targets (e.g., kinases) .

- Indole Methanone Group : The planar indole system participates in π-π stacking with aromatic residues in binding pockets .

- Cyclopropyl Substituent : Introduces steric hindrance, potentially reducing off-target interactions .

Basic: What physicochemical properties are critical for experimental design?

Answer:

Advanced: What computational methods predict binding affinities, and how are they validated?

Answer:

- Molecular Dynamics (MD) Simulations : Assess binding mode stability over 100-ns trajectories (e.g., RMSD <2 Å) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for ligand modifications (e.g., cyclopropyl vs. methyl substituents) .

- Validation : Correlate docking scores with experimental Ki values (e.g., SPR or ITC data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.